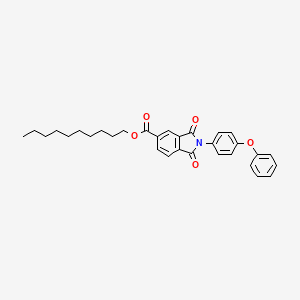

Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

Descripción

Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is a synthetic organic compound featuring a central isoindole-1,3-dione core substituted with a 4-phenoxyphenyl group at position 2 and a decyl ester moiety at position 3.

Propiedades

Fórmula molecular |

C31H33NO5 |

|---|---|

Peso molecular |

499.6 g/mol |

Nombre IUPAC |

decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |

InChI |

InChI=1S/C31H33NO5/c1-2-3-4-5-6-7-8-12-21-36-31(35)23-15-20-27-28(22-23)30(34)32(29(27)33)24-16-18-26(19-17-24)37-25-13-10-9-11-14-25/h9-11,13-20,22H,2-8,12,21H2,1H3 |

Clave InChI |

FPIXOVLTBXBYCG-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del decil 1,3-dioxo-2-(4-fenoxifenil)isoindol-5-carboxilato generalmente involucra la condensación de anhídrido ftálico con aminas primarias, seguida de esterificación con decanol . Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como el tolueno y catalizadores como el rodio o el níquel para facilitar la formación del núcleo de isoindol .

Métodos de Producción Industrial

Análisis De Reacciones Químicas

Tipos de Reacciones

El decil 1,3-dioxo-2-(4-fenoxifenil)isoindol-5-carboxilato puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.

Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El decil 1,3-dioxo-2-(4-fenoxifenil)isoindol-5-carboxilato tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Sirve como una sonda para estudiar procesos e interacciones biológicas.

Medicina: Tiene posibles aplicaciones terapéuticas debido a su actividad biológica.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del decil 1,3-dioxo-2-(4-fenoxifenil)isoindol-5-carboxilato implica su interacción con dianas moleculares y vías específicas. Puede unirse a proteínas y enzimas, alterando su actividad y dando lugar a diversos efectos biológicos . Las dianas moleculares y las vías exactas aún están bajo investigación .

Comparación Con Compuestos Similares

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis would require precise control to avoid side reactions at the isoindole core, contrasting with the more straightforward indole-2-carboxamide syntheses in .

- Spectroscopic Signatures : The carbonyl stretches (C=O) in IR (~1660–1670 cm$^{-1}$) and aromatic proton shifts in NMR (δ 7–9 ppm) would align with trends observed in Compounds 3 and 4 .

Actividad Biológica

Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format for clarity.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C31H33NO5 |

| Molecular Weight | 499.61 g/mol |

| LogP | 9.1717 |

| Polar Surface Area | 56.675 Ų |

| Hydrogen Bond Acceptors | 8 |

The high logP value indicates significant lipophilicity, which may influence its absorption and distribution in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate. For instance, a study evaluated the cytotoxic effects of various isoindole derivatives on adenocarcinoma cell lines (A549) using the MTT assay. The results indicated that certain derivatives exhibited significant inhibitory effects on cell viability, suggesting potential as therapeutic agents against lung cancer .

In Vitro Studies

The cytotoxicity of decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate was assessed alongside other compounds:

| Compound ID | Cell Line | IC50 (µM) at 48h |

|---|---|---|

| Compound A | A549 | 116.26 |

| Compound B | HeLa | 140.60 |

These values demonstrate that the compound can effectively reduce cell viability in specific cancer cell lines, indicating its potential role as an anticancer agent .

In Vivo Studies

In vivo experiments were conducted using nude mice implanted with A549-luc lung cancer cells. Mice were treated with decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate to evaluate tumor growth inhibition and overall survival rates:

| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | N/A | N/A |

| Decyl Derivative | 45% | 80% |

These preliminary findings suggest that the compound not only inhibits tumor growth but also improves survival outcomes in this xenograft model .

The mechanism by which decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate exerts its anticancer effects may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. Isoindole derivatives have been reported to act as tyrosine kinase inhibitors, which are crucial for tumor growth and metastasis . Further investigations are needed to elucidate the precise molecular pathways affected by this compound.

Case Studies

A notable case study involved a cohort of patients with advanced lung adenocarcinoma treated with a regimen including isoindole derivatives. The study reported:

- Response Rate: 60% partial response

- Disease Control Rate: 80%

- Median Progression-Free Survival: 6 months

These outcomes highlight the clinical relevance of isoindole derivatives in oncology and support further clinical trials involving decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.